An In-depth Technical Guide to Methyl 2-(5-bromopyrazin-2-yl)acetate (CAS 1197237-92-5)
An In-depth Technical Guide to Methyl 2-(5-bromopyrazin-2-yl)acetate (CAS 1197237-92-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-(5-bromopyrazin-2-yl)acetate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles, aiding researchers in leveraging this compound's full potential in drug discovery and development.
Core Molecular Attributes
Methyl 2-(5-bromopyrazin-2-yl)acetate is a substituted pyrazine derivative. The presence of the bromine atom and the methyl acetate group on the pyrazine core makes it a versatile intermediate for a variety of chemical transformations.
Table 1: Physicochemical Properties of Methyl 2-(5-bromopyrazin-2-yl)acetate
| Property | Value | Source |
| CAS Number | 1197237-92-5 | - |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.049 g/mol | [1] |
| Appearance | Not specified in available results | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Purification
The synthesis of pyrazine derivatives can be achieved through various established methods, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[2][3] For Methyl 2-(5-bromopyrazin-2-yl)acetate specifically, a plausible synthetic route would involve the esterification of the corresponding carboxylic acid, 2-(5-bromopyrazin-2-yl)acetic acid.
Conceptual Synthesis Workflow
Caption: Conceptual synthesis workflow for Methyl 2-(5-bromopyrazin-2-yl)acetate.
General Experimental Protocol for Synthesis (Hypothetical)
This is a generalized protocol and requires optimization.
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Reaction Setup: To a solution of a suitable starting material like 2,5-dibromopyrazine in an appropriate aprotic solvent (e.g., THF, DMF), a source of the acetate moiety (such as the enolate of methyl acetate, generated in situ with a strong base like LDA) is added at low temperature (e.g., -78 °C) under an inert atmosphere (Nitrogen or Argon).
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Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Methyl 2-(5-bromopyrazin-2-yl)acetate.
Analytical Characterization
The structural confirmation of Methyl 2-(5-bromopyrazin-2-yl)acetate relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts based on the analysis of similar bromopyrazine structures. Actual experimental values may vary.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts and coupling constants of the pyrazine protons will be indicative of their substitution pattern. The methylene protons would likely appear as a singlet, as would the methyl protons.
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¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyrazine ring, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks) would be a key indicator in the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), C-Br stretching, and various C-H and C=N stretching and bending vibrations of the aromatic ring.
Caption: Analytical workflow for the structural confirmation of the target compound.
Applications in Drug Discovery
Substituted pyrazines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[4] They are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]
Methyl 2-(5-bromopyrazin-2-yl)acetate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the alcohol.
This versatility makes Methyl 2-(5-bromopyrazin-2-yl)acetate a key intermediate in the design and synthesis of novel drug candidates. For instance, pyrazine derivatives have been investigated as potential anticancer agents.
Safety, Handling, and Storage
General Safety Precautions
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7]
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]
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Handling: Avoid contact with skin and eyes.[5][6] Do not eat, drink, or smoke when handling the compound.[5]
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First Aid:
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In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[5]
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Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
-
Keep away from heat, sparks, and open flames.[5]
References
- Safety Data Sheet. Kishida Chemical Co., Ltd. Accessed February 24, 2026.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Accessed February 24, 2026.
- Safety Data Sheet. ChemScene. Accessed February 24, 2026.
- SAFETY DATA SHEET. Thermo Fisher Scientific. Accessed February 24, 2026.
- SAFETY DATA SHEET. Fisher Scientific. Accessed February 24, 2026.
- Safety Data Sheet. CymitQuimica. Accessed February 24, 2026.
- Chemical Transformation of Pyrazine Deriv
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Pyrazine. Wikipedia. Accessed February 24, 2026. [Link]
- methyl2-(5-bromopyrazin-2-yl)acetate,97%. Ruji Bio. Accessed February 24, 2026.
- Methyl 2-(5-bromopyrimidin-2-yl)acetate. Advanced ChemBlocks Inc. Accessed February 24, 2026.
- Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Benchchem. Accessed February 24, 2026.
- Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Str
- Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. 2011.
- Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. 2021.
- Methyl 2-(5-broMopyridin-2-yl)
- 1171919-13-3|Methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate. BLDpharm. Accessed February 24, 2026.
- Methyl 2-(5-bromopyridin-3-yl)acetate. Sigma-Aldrich. Accessed February 24, 2026.
- methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate. Sigma-Aldrich. Accessed February 24, 2026.
- Methyl 5-bromopyrazine-2-carboxylate, 97%, Thermo Scientific Chemicals 250 mg. Fisher Scientific. Accessed February 24, 2026.
- Methyl (5-bromopyrimidin-2-yl)acetate Properties. U.S. Environmental Protection Agency. Accessed February 24, 2026.
- Building Blocks of Choice for Drug Discovery. PharmaBlock. Accessed February 24, 2026.
- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.
- 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. Accessed February 24, 2026.
